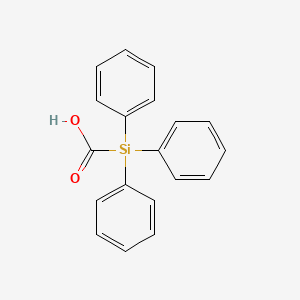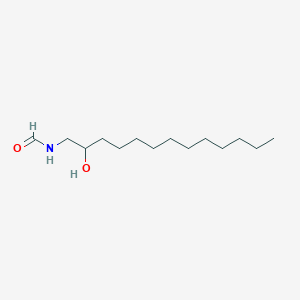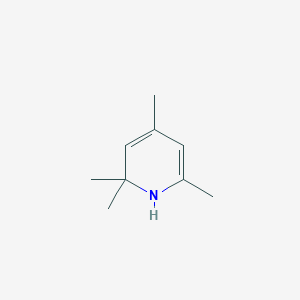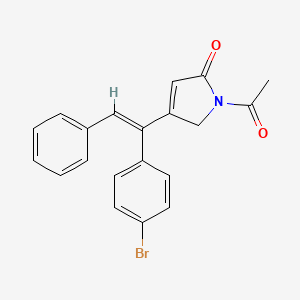![molecular formula C5H9NO2S2 B15076917 Glycine, N-[(ethylthio)thioxomethyl]- CAS No. 4596-56-9](/img/structure/B15076917.png)
Glycine, N-[(ethylthio)thioxomethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[(ethylthio)thioxomethyl]- is a compound with the molecular formula C5H9NO2S2 It is a derivative of glycine, an amino acid, where the amino group is substituted with an ethylthio and thioxomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(ethylthio)thioxomethyl]- can be achieved through the reaction of glycine with O,S-diethyl carbonodithioate. This reaction involves the cleavage of C–S or C–O bonds of the carbonodithioate compound, leading to the formation of the desired product . The reaction conditions typically involve the use of a phase transfer catalyst such as triethyl benzyl ammonium chloride, and the reaction is carried out in an aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for Glycine, N-[(ethylthio)thioxomethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[(ethylthio)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
Glycine, N-[(ethylthio)thioxomethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycine, N-[(ethylthio)thioxomethyl]- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Sodium N-(ethoxythioxomethyl)-β-alaninate: Similar in structure but with an ethoxy group instead of an ethylthio group.
O,S-diethyl carbonodithioate: A precursor in the synthesis of Glycine, N-[(ethylthio)thioxomethyl]-.
Uniqueness
Glycine, N-[(ethylthio)thioxomethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
4596-56-9 |
|---|---|
Fórmula molecular |
C5H9NO2S2 |
Peso molecular |
179.3 g/mol |
Nombre IUPAC |
2-(ethylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) |
Clave InChI |
OEVJJBPEVKMYFQ-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)

![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)







